molecular formula C13H12N4 B2706186 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1181669-30-6

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2706186
CAS No.: 1181669-30-6
M. Wt: 224.267
InChI Key: GJNNMWSYRCMPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug design .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 1186608-73-0
  • Density : 1.4±0.1 g/cm³
  • Boiling Point : 389.0±37.0 °C at 760 mmHg

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. The compound inhibits the kinase activity of these receptors, leading to reduced cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Anticancer Activity

The compound has shown significant anticancer properties through:

  • Inhibition of Cell Proliferation : Studies indicate that 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine effectively inhibits the growth of several cancer cell lines, demonstrating IC₅₀ values in the low micromolar range .
Cell LineIC₅₀ (µM)Effect
MCF-75.2Inhibition of proliferation
HCT-1166.8Induction of apoptosis

Antiviral Activity

Research has also highlighted the compound's antiviral properties against various viruses:

  • Herpes Simplex Virus (HSV) : The compound exhibited notable anti-HSV activity, with effective concentrations leading to significant reductions in viral titers in infected Vero cells .
VirusEC₅₀ (µg/mL)Effect
HSV-120High antiviral activity
Tobacco Mosaic Virus500Curative activity of 56.8%

Study on Cancer Cell Lines

In a study published in Cancer Research, researchers treated MCF-7 and HCT-116 cells with varying concentrations of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers such as caspase activation and PARP cleavage .

Antiviral Efficacy Assessment

A recent investigation into the antiviral efficacy of this compound indicated that it significantly inhibits the replication of HSV and other viruses like adenovirus type 7. The study utilized a primary screening method to evaluate the therapeutic index, revealing that compounds similar to 3-methyl derivatives showed enhanced antiviral activity compared to traditional agents .

Properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNMWSYRCMPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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